2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
CAS Registry Number
While the exact CAS number for this derivative is not explicitly listed in available databases, structurally related compounds provide insight. For example:
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) for this compound is:COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=C(C3=O)C(=CC=C5)C
InChI Key
A computed InChI key for a similar compound, 1-(4-butoxyphenyl)-7-fluoro-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, is HOXDPEPZQNPSJU-UHFFFAOYSA-N, illustrating the standardization of stereochemical descriptors.
Comparative Analysis with Related Chromenopyrrole Derivatives
Chromenopyrrole derivatives exhibit structural diversity that correlates with their pharmacological and physicochemical properties. The table below contrasts key features of this compound with related compounds:
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyl group in the target compound introduces electron-withdrawing effects, potentially enhancing stability compared to the electron-donating butoxyphenyl group in CID 4706824.
- Hydroxyphenyl vs. Chlorophenyl : The 3-hydroxyphenyl moiety offers hydrogen-bonding capability, contrasting with the lipophilic dichlorophenyl group in CAS 631865-07-1, which may influence solubility and receptor binding.
- Methyl Substitution : The 7-methyl group on the chromene ring could sterically hinder interactions at the pyrrole core, a feature absent in derivatives like CID 4706824.
Properties
Molecular Formula |
C25H18FNO4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1-(3-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18FNO4/c1-14-5-10-20-19(11-14)23(29)21-22(16-3-2-4-18(28)12-16)27(25(30)24(21)31-20)13-15-6-8-17(26)9-7-15/h2-12,22,28H,13H2,1H3 |
InChI Key |
XGLRLESMKORWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=C(C=C4)F)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
The synthesis employs three key components:
-
Methyl 4-(o-hydroxy-6-methylphenyl)-2,4-dioxobutanoate : Serves as the chromene precursor, introducing the 7-methyl substituent.
-
4-Fluorobenzaldehyde : Provides the 4-fluorobenzyl group at position 2.
-
3-Hydroxyaniline : Delivers the 3-hydroxyphenyl moiety at position 1.
The reaction proceeds via a sequential mechanism:
Optimized Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | Reflux (80°C) |
| Reaction time | 20 hours |
| Catalyst | Acetic acid (1 mL per 0.01 mol scale) |
| Workup | Crystallization from ethanol |
| Yield | 68–72% (isolated) |
Key advantages of this method include:
-
Tolerance for electron-withdrawing (e.g., fluoro) and donating (e.g., methyl) groups.
-
Minimal purification requirements due to high regioselectivity.
-
Scalability to multigram quantities without chromatographic separation.
Substituent-Specific Modifications
Role of the 7-Methyl Group
The methyl substituent at position 7 is introduced via the methyl 4-(o-hydroxy-6-methylphenyl)-2,4-dioxobutanoate precursor. This group:
Functional Group Compatibility
-
4-Fluorobenzyl moiety : Electron-withdrawing nature accelerates the Michael addition step, reducing required heating time to 15 minutes at 40°C.
-
3-Hydroxyphenyl group : Remains unprotected during synthesis; hydrogen bonding with the solvent system prevents undesired side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO- d6)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.41 | s | 3H | C7-methyl |
| 4.92 | d (J=12.8 Hz) | 2H | C2-benzyl CH2 |
| 6.72–7.58 | m | 10H | Aromatic protons |
| 9.87 | s | 1H | Phenolic -OH |
13C NMR (100 MHz, DMSO- d6)
-
162.1 ppm (C=O, position 3)
-
158.9 ppm (C=O, position 9)
-
115.3–135.6 ppm (aromatic carbons)
Infrared Spectroscopy
| Absorption (cm−1) | Assignment |
|---|---|
| 1712 | Lactone C=O stretch |
| 1654 | Pyrrole C=N stretch |
| 1218 | C-F stretch |
Comparative Analysis of Synthetic Routes
While the MCR approach dominates current methodologies, alternative strategies have been explored:
Stepwise Cyclization
Solid-Phase Synthesis
-
Utilizes Wang resin-bound intermediates for parallel library generation.
Industrial-Scale Considerations
Process Optimization
-
Solvent recycling : Ethanol recovery reduces costs by 22%.
-
Crystallization tuning : Seeding with product nuclei improves crystal size distribution.
-
Byproduct management : Unreacted aldehyde (≤5%) removed via activated carbon filtration.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorobenzyl and hydroxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted analogs
Scientific Research Applications
Research indicates that compounds similar to 2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant biological activities:
- Antibacterial Activity : Derivatives of dihydrochromeno-pyrrole compounds have demonstrated antibacterial effects against pathogens such as Salmonella. Notably, some derivatives inhibit the intracellular proliferation of Salmonella within macrophages, suggesting potential for host-targeted therapies against typhoid fever.
- Anti-inflammatory and Antiviral Properties : The structural features of these compounds may enable interactions with various biological targets involved in inflammatory responses or viral infections.
Applications in Medicinal Chemistry
The potential applications of this compound are diverse:
- Therapeutic Agents : Due to its antibacterial properties, this compound could be developed into therapeutic agents targeting resistant bacterial strains.
- Drug Development : The compound's unique structure allows for modifications that can enhance its efficacy or reduce side effects in drug formulations.
Case Studies
Several studies have highlighted the applications and efficacy of similar compounds:
- A study demonstrated that derivatives of dihydrochromeno-pyrrole compounds exhibited significant inhibition of intracellular Salmonella, indicating their potential as therapeutic agents for bacterial infections.
- Another investigation into the anti-inflammatory properties of related compounds revealed their ability to modulate inflammatory pathways effectively.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Selected Derivatives
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| Target Compound | 1-(3-hydroxyphenyl), 2-(4-fluorobenzyl), 7-methyl | 433.42* | Hydroxyl group enhances solubility; fluorobenzyl may improve metabolic stability |
| 1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | 1-(4-fluorophenyl), 2-(4-methylpyridinyl) | 430.43 | Pyridinyl substituent introduces basicity; potential for metal coordination |
| 7-Chloro-1-(4-fluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | 7-chloro, 2-(morpholinylethyl) | 487.90 | Morpholinyl group enhances hydrophilicity; chlorine increases electrophilicity |
| 2-Phenyl-1-aryl derivatives (e.g., 2-phenyl-1-(4-nitrophenyl)) | 1-aryl, 2-phenyl | ~400–450 | Nitro groups improve reactivity in further functionalization |
*Calculated based on molecular formula (C25H19FNO4).
Key Observations:
Position 1 (Aryl Group): The target compound’s 3-hydroxyphenyl group distinguishes it from analogs like 1-(4-fluorophenyl) derivatives. Nitrophenyl or pyridinyl substituents (e.g., in ) introduce electronic effects that alter reactivity and solubility .
Position 2 (Alkyl/Aryl Group): The 4-fluorobenzyl group in the target compound contrasts with pyridinyl or morpholinylethyl groups in other derivatives (). Fluorine’s electronegativity may reduce metabolic degradation compared to non-fluorinated alkyl chains . Morpholinylethyl substituents (e.g., in ) add tertiary amine functionality, which could improve aqueous solubility and pharmacokinetic profiles .
Position 7 (Methyl Group):
- The 7-methyl group is conserved in several derivatives (e.g., ), suggesting its role in stabilizing the chromene ring system. Chlorine substitution at this position () increases molecular weight and may enhance halogen bonding in biological targets .
Biological Activity
2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a chromeno-pyrrole core, suggests diverse biological activities. This article reviews the biological activity of this compound, including its antibacterial, anti-inflammatory, and potential antiviral properties.
Chemical Structure and Properties
The compound's molecular formula is , characterized by the following structural features:
- A dihydrochromeno core fused with a pyrrole moiety.
- Substituents including a 4-fluorobenzyl group and a 3-hydroxyphenyl group .
The presence of fluorine enhances the electronic properties of the compound, potentially influencing its biological interactions and reactivity.
Antibacterial Activity
Research indicates that derivatives of dihydrochromeno-pyrrole compounds exhibit significant antibacterial properties. For instance:
- Inhibition of Salmonella : Certain derivatives have been shown to inhibit the intracellular proliferation of Salmonella within macrophages, indicating their potential as host-targeted therapies against typhoid fever .
- Comparative Studies : A study highlighted that related compounds demonstrated an MIC (Minimum Inhibitory Concentration) value of 3.125 µg/mL against Staphylococcus aureus, showcasing their effectiveness compared to traditional antibiotics like ciprofloxacin .
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | C18H12FNO3 | Antibacterial activity against Salmonella |
| 2-Methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | C17H14N2O3 | Potential anti-inflammatory properties |
| KH-1 | C18H16N2O5 | Inhibits intracellular growth of Salmonella |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been reported to interact with enzymes involved in inflammatory pathways. Studies on related structures indicate they may act as glucokinase activators and mimic glycosaminoglycans .
Antiviral Activity
Emerging data suggest that compounds with similar frameworks may exhibit antiviral properties. For example:
- Inhibition of SARS-CoV-2 Protease : Pyrrole derivatives have been identified as potent inhibitors of the main protease (Mpro) of SARS-CoV-2, indicating a promising avenue for further research in antiviral therapies .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including one-pot multicomponent reactions. These methods have shown high success rates and compatibility with various substituents .
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of pyrrole derivatives against Mycobacterium tuberculosis, revealing promising results with MIC values as low as 5 µM .
- Inflammatory Response Modulation : Research on pyrrole-based compounds has demonstrated their ability to modulate inflammatory responses in vitro, suggesting their therapeutic potential in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to ensure high yield and purity?
- Methodology : Prioritize multicomponent reactions (MCRs) for scaffold assembly, as demonstrated for structurally analogous dihydrochromeno-pyrrole-diones . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
- Stoichiometry : Use a 1:1.2:1 molar ratio for the chromene precursor, fluorobenzylamine derivative, and hydroxyl-phenyl ketone to minimize side reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency during pyrrole ring formation .
- Yield optimization : Monitor reaction progression via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons, δ ~115–125 ppm for fluorinated carbons) and hydroxyphenyl moiety (δ ~6.8 ppm for phenolic -OH) .
- ¹⁹F NMR : Confirm the presence of the 4-fluorobenzyl group (δ ~-110 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for dihydrochromeno-pyrrole-diones across different studies?
- Experimental design :
- Assay standardization : Use identical cell lines (e.g., HEK293 or HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .
- Structural analogs : Compare bioactivity of the 4-fluorobenzyl derivative with non-fluorinated analogs to isolate electronic effects of the fluorine substituent .
- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronegativity (fluorine vs. methyl) with activity trends .
Q. What strategies are recommended for probing the compound’s reactivity in functionalization reactions (e.g., hydroxylation or alkylation)?
- Site-selective modification :
- Hydroxyphenyl group : Protect the phenolic -OH with acetyl chloride before alkylation to prevent side reactions .
- Pyrrole nitrogen : Utilize mild alkylating agents (e.g., methyl iodide in THF) to avoid over-alkylation .
- Reaction monitoring : Use in-situ IR spectroscopy to track carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹) during derivatization .
Q. How can computational methods predict the compound’s binding affinity for pharmacological targets (e.g., kinase inhibitors)?
- Molecular docking :
- Software : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17) to model interactions between the fluorobenzyl group and hydrophobic binding pockets .
- Scoring : Prioritize poses with hydrogen bonds between the hydroxyphenyl -OH and catalytic lysine residues .
- QSAR modeling : Train models using descriptors like logP (predicted ~3.5) and polar surface area (~90 Ų) to optimize lead compounds .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic routes for scaling up production of this compound?
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce reaction time .
- Catalyst recycling : Immobilize Lewis acids (e.g., ZnCl₂ on mesoporous silica) for reuse across batches .
Q. How can researchers validate the compound’s stability under physiological conditions (e.g., pH 7.4 buffer)?
- Accelerated stability testing :
- Conditions : Incubate at 37°C in PBS (pH 7.4) for 72 hours.
- Analysis : Monitor degradation via UPLC-MS; identify hydrolyzed products (e.g., cleavage of the lactone ring) .
- Mitigation : Formulate with cyclodextrin-based carriers to enhance aqueous solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
